molecular formula C8H6BrN3 B11806347 5-Bromo-2-(1H-pyrazol-4-yl)pyridine

5-Bromo-2-(1H-pyrazol-4-yl)pyridine

Cat. No.: B11806347
M. Wt: 224.06 g/mol
InChI Key: KAHIJCHLCHEVQC-UHFFFAOYSA-N
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Description

5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine typically involves the bromination of 2-(1H-pyrazol-4-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Coupling Products: Biaryl compounds when coupled with aryl boronic acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
5-Bromo-2-(1H-pyrazol-4-yl)pyridine has been investigated for its potential anticancer properties. Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted its effectiveness against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with mechanisms involving the inhibition of cell proliferation and induction of apoptosis .

Antimicrobial Properties
Research indicates that this compound also possesses antimicrobial activity. It has shown efficacy against both Gram-positive and Gram-negative bacterial strains, making it a candidate for developing new antibacterial agents . The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored, particularly its ability to inhibit cyclooxygenase (COX) enzymes. In vivo studies demonstrated significant reductions in edema in carrageenan-induced models, suggesting its potential as an anti-inflammatory agent.

Chemical Biology

This compound serves as a valuable probe for studying biological pathways and interactions involving pyridine derivatives. Its structure allows for specific binding interactions with various molecular targets, which can be utilized to elucidate biological mechanisms .

Materials Science

In materials science, this compound has been utilized in the development of novel materials with specific electronic or optical properties. Its unique structural characteristics enable the synthesis of materials that can be tailored for applications in electronics and photonics.

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions, including halogenation and coupling reactions with various substrates to yield derivatives with enhanced biological activity. Characterization techniques such as NMR and IR spectroscopy are commonly employed to confirm the structure and purity of synthesized compounds .

Table 1: Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerMDA-MB-231, HepG2Inhibition of cell proliferation
AntimicrobialVarious bacterial strainsDisruption of cell wall synthesis
Anti-inflammatoryCarrageenan-induced modelCOX inhibition

Table 2: Synthesis Overview

StepReaction TypeKey Reagents/Conditions
HalogenationElectrophilic substitutionBromine under acidic conditions
CouplingCross-couplingCopper catalysts with various amines
PurificationRecrystallizationSolvent-based methods

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized derivatives demonstrated that modifications at the pyrazole ring significantly enhanced anticancer activity against multiple tumor types. The study utilized in vitro assays to assess cytotoxicity and apoptosis induction, revealing promising results that warrant further clinical investigation .

Case Study 2: Antimicrobial Applications
In a comparative study of various pyrazole derivatives, this compound exhibited superior antibacterial activity against resistant strains of bacteria. This highlights its potential role in addressing the growing issue of antibiotic resistance .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1H-pyrazol-4-yl)pyridine in biological systems involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1H-pyrazol-4-yl)pyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.

Biological Activity

5-Bromo-2-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring and a pyrazole moiety at the 2-position. Its molecular formula is C_8H_7BrN_4, with a molecular weight of 266.14 g/mol. The unique structural arrangement enhances its chemical reactivity and potential biological activity compared to similar compounds.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study comparing various derivatives, compounds derived from this structure showed effectiveness against both Gram-positive and Gram-negative bacterial strains, outperforming standard drugs like streptomycin .

2. Antioxidant Activity
The compound has also demonstrated moderate to good antioxidant properties. In DPPH and superoxide radical scavenging assays, several derivatives exhibited significant scavenging activity, indicating potential therapeutic applications in oxidative stress-related conditions .

3. Muscarinic Acetylcholine Receptor Modulation
Recent studies have highlighted the role of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor (mAChR). These compounds can enhance the binding affinity of acetylcholine (ACh) at the receptor site, suggesting their potential use in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. A comparative analysis of similar compounds reveals that:

Compound NameStructural FeaturesBiological Activity
5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridineNitro group instead of isopropylDifferent electronic properties affecting reactivity
2-(1H-Pyrazol-4-yl)pyridineLacks bromineReduced reactivity and antimicrobial activity
1-Isopropyl-1H-pyrazoleOnly pyrazole ringLimited application scope due to absence of pyridine

The presence of both bromine and isopropyl groups in this compound contributes to its enhanced reactivity and biological profile compared to these analogs.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study focused on a series of synthesized derivatives, compounds containing the pyrazole moiety were tested against various bacterial strains. The results indicated that certain derivatives exhibited superior antimicrobial activity compared to established antibiotics, showcasing their potential as novel therapeutic agents .

Case Study 2: Neuropharmacological Potential
Another study evaluated the efficacy of pyrazole derivatives as PAMs for mAChRs. The findings revealed that these compounds could significantly increase ACh affinity at the M4 receptor, suggesting their potential use in treating conditions such as Alzheimer's disease and schizophrenia .

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

5-bromo-2-(1H-pyrazol-4-yl)pyridine

InChI

InChI=1S/C8H6BrN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12)

InChI Key

KAHIJCHLCHEVQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)C2=CNN=C2

Origin of Product

United States

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